molecular formula C23H19ClN2O2 B7758477 2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol

2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol

Cat. No.: B7758477
M. Wt: 390.9 g/mol
InChI Key: OMVFWKUMLYYWSE-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, usually through a nucleophilic aromatic substitution reaction.

    Attachment of the methylbenzyl group: The final step involves the etherification of the phenol group with a methylbenzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
  • 1-(benzothiazol-2-yl)-3-(4-chlorophenyl)-5-(diphenylamine)phenyl-2-pyrazoline

Uniqueness

2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and methylbenzyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-15-2-4-16(5-3-15)14-28-19-10-11-20(22(27)12-19)23-21(13-25-26-23)17-6-8-18(24)9-7-17/h2-13,27H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVFWKUMLYYWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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